2,3-Dimethoxy-6-fluorophenylboronic acid

Descripción general

Descripción

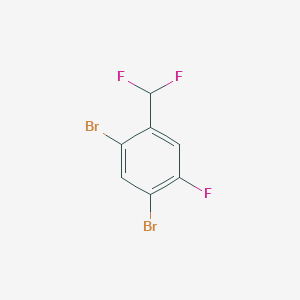

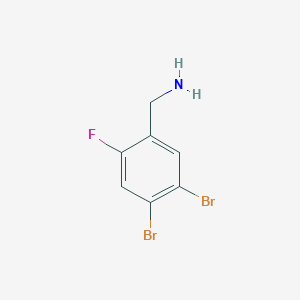

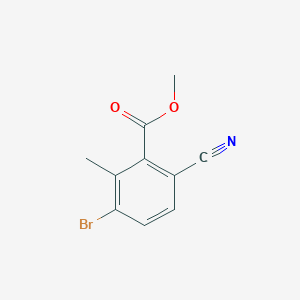

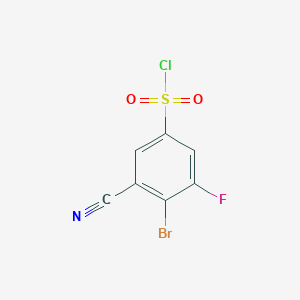

2,3-Dimethoxy-6-fluorophenylboronic acid is a chemical compound with the CAS Number: 1451392-13-4 . It has a molecular weight of 199.97 and is a solid at room temperature . The IUPAC name for this compound is 6-fluoro-2,3-dimethoxyphenylboronic acid .

Molecular Structure Analysis

The InChI code for 2,3-Dimethoxy-6-fluorophenylboronic acid is 1S/C8H10BFO4/c1-13-6-4-3-5 (10)7 (9 (11)12)8 (6)14-2/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, such as 2,3-Dimethoxy-6-fluorophenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds under mild and functional group tolerant conditions .Physical And Chemical Properties Analysis

2,3-Dimethoxy-6-fluorophenylboronic acid is a solid at room temperature . It has a molecular weight of 199.97 and is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2,3-Dimethoxy-6-fluorophenylboronic acid and its derivatives are pivotal in the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. For instance, 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan undergoes Br/Li exchange, facilitating the synthesis of various ortho-functionalized arylboronic acids. This process is instrumental in accessing 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which are characterized by a high rotational barrier around the Caryl bond, highlighting their unique structural properties (Da̧browski et al., 2007).

Polymorph Control in Crystallization

The compound has also been utilized to understand the crystallization process of phenylboronic acids better, serving as a model substance to investigate polymorph control. It was crystallized under various conditions, revealing that surfactants could facilitate the crystallization of metastable forms and stabilize them, which is crucial for understanding the crystallization behaviors of similar compounds (Semjonova & Be̅rziņš, 2022).

Applications in Molecular Sensing

Derivatives of 2,3-dimethoxy-6-fluorophenylboronic acid are used in the development of molecular sensors, particularly for saccharides in aqueous media. The presence of the ortho-aminomethyl group alongside the boronic acid moiety enhances affinity towards diols at neutral pH, making these compounds valuable in carbohydrate sensing. This property is crucial for understanding and improving the selectivity and sensitivity of boronic acid-based sensors for biological and environmental applications (Sun et al., 2019).

Antiproliferative Potential in Cancer Research

Simple phenylboronic acid derivatives, including those related to 2,3-dimethoxy-6-fluorophenylboronic acid, have demonstrated significant antiproliferative activity in cancer cell lines. Compounds such as 2-fluoro-6-formylphenylboronic acid have shown strong cell cycle arrest induction in G2/M phases associated with caspase-3 activation in ovarian cancer cell lines, suggesting their potential as anticancer agents (Psurski et al., 2018).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boronic acids, including 2,3-dimethoxy-6-fluorophenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2,3-Dimethoxy-6-fluorophenylboronic acid undergoes a transmetalation process with a palladium catalyst . The boronic acid donates its organoboron group to the palladium, forming a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s solubility in organic solvents such as dimethyl sulfoxide and dichloromethane may influence its bioavailability.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethoxy-6-fluorophenylboronic acid. For instance, the compound’s storage temperature can affect its stability . Additionally, the conditions under which Suzuki-Miyaura cross-coupling reactions are performed, such as the choice of solvent and the presence of a base, can impact the efficacy of the reaction .

Propiedades

IUPAC Name |

(6-fluoro-2,3-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUMLIMEFPUAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.